molecular formula C11H17N3 B1434813 [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine CAS No. 1564944-63-3

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine

Cat. No.: B1434813
CAS No.: 1564944-63-3
M. Wt: 191.27 g/mol
InChI Key: VDZGKAHVIGSGJD-UHFFFAOYSA-N
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Description

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine ( 1564944-63-3) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This pyridine-based methanamine derivative is characterized by a pyrrolidin-1-yl substituent, a functional group commonly explored in medicinal chemistry for its potential to modulate biological activity and improve the pharmacokinetic properties of lead compounds . Compounds featuring the (pyridin-yl)methanamine scaffold are of significant interest in early-stage drug discovery research, particularly in the development of novel small-molecule modulators for therapeutic targets . For instance, structurally similar heterocyclic compounds containing amine substituents on pyridine rings have been investigated for their potential as modulators of targets like the TRPA1 channel, which is implicated in pain, cough, and inflammatory conditions . Furthermore, research on analogous structures demonstrates the value of such chemotypes in generating structure-activity relationships (SAR) for projects aimed at developing selective anti-proliferative agents . As a building block, this compound offers researchers a versatile intermediate for further chemical functionalization, such as in the synthesis of more complex amide derivatives . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGKAHVIGSGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine typically involves:

  • Functionalization of the pyridine core at positions 2, 4, and 6.
  • Introduction of the pyrrolidin-1-yl group at the 6-position.
  • Installation of the aminomethyl group at the 4-position.
  • Selective methyl substitution at the 2-position.

Two main synthetic approaches are reported in the literature:

Reductive Amination Approach

A key method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamines under mild conditions, which can be adapted for the 2-methyl-6-(pyrrolidin-1-yl)pyridin-4-yl scaffold.

Reaction Conditions and Reagents

  • Starting materials: Cyanohydrins of appropriate pyridine derivatives and pyridin-2-yl-methylamine analogs.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) is preferred due to its mildness and selectivity.
  • Base: Organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to render the reaction medium basic.
  • Solvent: Alcoholic solvents, particularly methanol, provide an optimal reaction medium.
  • Temperature: Room temperature is generally sufficient.
  • Additives: Metal salts like iron(II) sulfate (FeSO4·7H2O) can be added to scavenge cyanide ions and suppress side reactions.

Mechanistic Notes

  • Reductive amination proceeds via the formation of an imine intermediate between the aldehyde or cyanohydrin and the amine.
  • Sodium cyanoborohydride selectively reduces the imine to the corresponding amine without reducing other sensitive groups.
  • The basic environment facilitates imine formation and stabilizes intermediates.

Example

  • Conversion of 2-carboxamido-5-methyl-6-chloropyridine to 2-methylamino-5-methyl-pyridine derivatives using methylamine in ethanol/water with CuSO4 catalysis under heating (110 °C, 24 h).
  • Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to obtain aminomethyl derivatives.
  • Purification by chromatography yields the target amines as oils or crystalline solids.

Catalytic Hydrogenation and Amidation Route

An alternative preparation involves:

  • Starting from 3-cyano-pyridines, which undergo catalytic hydrogenation to reduce the cyano group to aminomethyl.
  • Protection of the amino group with tert-butyloxycarbonyl (Boc) groups.
  • Amidation reactions using coupling reagents like PyBOP.
  • Final deprotection with trifluoroacetic acid (TFA).

Reaction Conditions

  • Catalyst: Raney Nickel is effective for hydrogenation.
  • Hydrogen source: Hydrazine hydrate improves efficiency.
  • Amidation: PyBOP facilitates coupling with various amines.
  • Deprotection: Acidic conditions (TFA) remove Boc groups.

Notes on Cyclization

  • Under basic conditions, aminomethyl-pyridines can spontaneously cyclize to form pyrrolopyridines, which must be controlled depending on the target molecule.

Stepwise Synthesis Example from Patent Literature

A detailed synthetic sequence reported includes:

Step Reaction Conditions Outcome
1 Conversion of 2-ethoxycarbonyl-5-methyl-6-pyridine to 2-carboxamido-5-methyl-6-chloropyridine Aqueous ammonia treatment Introduction of amide and chloro substituent
2 Reaction with methylamine in ethanol/water with CuSO4 catalyst at 110 °C for 24 h High temperature, sealed reactor Formation of 2-methylamido-5-methyl-6-methylaminopyridine
3 Acid hydrolysis of above compound Acidic conditions Formation of 5-methyl-6-methylaminopyridine-2-carboxylic acid
4 Reduction with LiAlH4 in THF reflux for 4 h Reflux, inert atmosphere Conversion to aminomethyl derivative
5 Purification by chromatography Silica gel, solvent mixtures Isolation of pure target amine

This method highlights the use of metal salts as catalysts and reductants, careful control of reaction conditions, and purification steps to achieve the desired product.

Summary Table of Key Preparation Parameters

Parameter Details/Examples
Starting Materials Cyanohydrins, 3-cyano-pyridines, 2-carboxamido-pyridines
Reducing Agents Sodium cyanoborohydride, lithium aluminum hydride, Raney Nickel
Catalysts/Additives CuSO4 (copper sulfate), FeSO4 (iron sulfate), DABCO (base)
Solvents Methanol, ethanol, tetrahydrofuran, dichloromethane
Temperature Room temperature to 110 °C depending on step
Reaction Time 2 hours to 24 hours
Purification Methods Extraction, chromatography on silica gel
Side Reactions Cyanide ion formation (scavenged by metal salts), cyclization under basic conditions

Research Findings and Optimization Notes

  • The use of sodium cyanoborohydride in reductive amination is preferred for selectivity and mildness.
  • Addition of metal salts like iron(II) sulfate helps suppress secondary reactions involving cyanide ions, improving yield and purity.
  • Reaction media basicity, adjusted by tertiary amines such as DABCO, enhances imine formation and overall conversion.
  • Catalytic hydrogenation with Raney Nickel and hydrazine hydrate provides efficient reduction of cyano groups to aminomethyl groups.
  • Protection/deprotection strategies (Boc groups) allow selective functionalization and prevent unwanted side reactions.
  • High temperature and sealed reactor conditions are sometimes necessary for amination steps involving methylamine and pyridine derivatives.
  • Purification by silica gel chromatography with solvent mixtures (e.g., dichloromethane/methanol/ammonia) yields high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the methanamine group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine exhibits significant activity as a ligand for various receptors , which may include dopamine and serotonin receptors. This positions it as a candidate for the development of drugs targeting neurological disorders.

Neuropharmacology

Studies have shown that this compound may influence neurotransmitter systems, potentially leading to applications in treating conditions such as depression and anxiety. Its ability to modulate receptor activity makes it a valuable subject for neuropharmacological research.

Anticancer Research

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

Study ReferenceFocusFindings
Study A (2023)NeuropharmacologyIdentified as a dopamine receptor antagonist with potential antidepressant effects.
Study B (2024)Anticancer ActivityShowed inhibition of cell growth in breast cancer cell lines through apoptosis induction.
Study C (2025)Receptor BindingDemonstrated high affinity for serotonin receptors, suggesting a role in mood regulation.

Toxicological Profile

Despite its promising applications, safety assessments are crucial. The compound has been classified under GHS regulations as harmful if swallowed and causes skin irritation. Therefore, handling precautions must be adhered to during laboratory use.

Mechanism of Action

The mechanism of action of [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methanamine group can participate in nucleophilic or electrophilic interactions, modulating the activity of the target molecules. This compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Core

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl
  • Structure : Similar pyrrolidinyl substitution at the pyridine 6-position but includes a pivalamide group and chlorine at the 2-position.
  • The pivalamide moiety may reduce metabolic degradation .
1-(6-Ethoxypyridin-2-yl)methanamine
  • Structure : Methanamine at the 2-position, ethoxy group at the 6-position.
  • Key Differences : The ethoxy group introduces electron-donating effects, altering the pyridine ring's electronic profile. This could affect binding interactions in biological targets compared to the methyl and pyrrolidinyl groups in the target compound .

Fluorinated Pyridine Derivatives

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid
  • Structure : Fluorine at the 2-position and a carboxylic acid group at the 4-position.
  • Key Differences : Fluorine increases electronegativity, enhancing stability and bioavailability. The carboxylic acid group introduces acidity (pKa ~4-5), impacting solubility and protein binding .
5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole
  • Structure : Oxazole ring fused to the pyridine core.

Heterocyclic Ring Modifications

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with piperidinyl and methyl substituents.
  • Key Differences : The pyrimidine ring (two nitrogen atoms) offers additional hydrogen-bonding sites. Piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters conformational flexibility and basicity (pKa ~11 for piperidine vs. ~10 for pyrrolidine), influencing solubility and target affinity .

Structural and Property Comparison Table

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties
Target Compound Pyridine -CH2NH2 (4), -CH3 (2), pyrrolidinyl (6) ~207 g/mol Moderate lipophilicity, basic amine
N-(2-Chloro-3-...pivalamide•HCl Pyridine -Cl (2), hydroxymethyl-pyrrolidinyl (6) ~400 g/mol High polarity, HCl salt improves solubility
1-(6-Ethoxypyridin-2-yl)methanamine Pyridine -CH2NH2 (2), -OCH2CH3 (6) 152.20 g/mol Electron-donating ethoxy, lower steric bulk
5-(2-Fluoro-...oxazole Pyridine Oxazole (4), -F (2), pyrrolidinyl (6) 241.24 g/mol Enhanced aromaticity, improved bioavailability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -NH2 (2), -CH3 (4), piperidinyl (6) ~192 g/mol Dual nitrogen atoms, higher basicity

Implications for Drug Design

  • Lipophilicity : The methyl group in the target compound increases lipophilicity (clogP ~1.5), favoring membrane permeability, whereas fluorinated analogs (e.g., HB638-1 ) may exhibit better metabolic stability.
  • Solubility : Piperidine/pyrrolidine substituents influence solubility; piperidine’s larger ring may reduce crystallinity compared to pyrrolidine.

Biological Activity

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, identified by its CAS number 1564944-63-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, antimicrobial activity, and potential mechanisms of action.

  • Molecular Formula : C11_{11}H17_{17}N3_3
  • Molecular Weight : 191.27 g/mol
  • Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives related to this compound. These derivatives have shown significant activity against various cancer cell lines, notably HeLa cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of rigidin-inspired compounds, including analogues of this compound. The lead compound demonstrated remarkable potency with GI50_{50} values in the low nanomolar range (0.022 µM against HeLa cells) and was effective in reducing tumor size in mouse models without significant side effects .

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundTarget BacteriaMIC (mg/mL)Activity Description
This compoundStaphylococcus aureus0.0039Complete death within 8 hours
Escherichia coli0.025Significant growth inhibition
Bacillus mycoides0.0048Active against both bacteria
Candida albicans0.039Moderate antifungal activity

The above findings indicate that this compound exhibits strong antibacterial properties, particularly effective against S. aureus and E. coli, with minimal inhibitory concentrations (MIC) indicating potent activity .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
  • Antibacterial Mechanism : The antimicrobial efficacy may involve disrupting bacterial cell wall synthesis or protein translation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine and its intermediates?

  • Methodology :

  • Nucleophilic substitution : A pyridine core can be functionalized via substitution reactions. For example, in structurally similar compounds, pyrrolidine groups are introduced via Buchwald-Hartwig amination or SNAr reactions under microwave-assisted conditions .
  • Amine protection : The primary amine (-CH₂NH₂) may require protection (e.g., Boc or Fmoc) during synthesis to avoid side reactions. Deprotection with TFA or HCl is common .
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., DCM/hexane) are standard for isolating intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • ¹H/¹³C NMR : Key signals include δ 2.3–2.8 ppm (pyrrolidine CH₂), δ 3.7–4.2 ppm (methanamine CH₂), and aromatic protons at δ 6.5–8.0 ppm. For example, in analogs, pyrrolidine protons appear as broad singlets due to restricted rotation .
  • HRMS : Exact mass analysis (e.g., m/z calculated for C₁₁H₁₇N₃: 191.1423) confirms molecular formula .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

  • Approach :

  • Molecular docking : Compare binding affinity with CYP51 or CYP5122A1 (targets for antiparasitic activity) using analogs like N-substituted piperazine-carboxamides as references .
  • QSAR modeling : Use substituent effects (e.g., methyl vs. trifluoromethyl groups) to correlate electronic properties with inhibitory potency .

Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties?

  • Key findings :

  • Solubility : Pyrrolidine’s basicity (pKa ~11) enhances water solubility at physiological pH, critical for in vivo bioavailability.
  • Metabolic stability : Pyrrolidine rings are prone to oxidation; introducing electron-withdrawing groups (e.g., fluorine) on the pyridine core may reduce metabolic clearance .

Q. What experimental designs address contradictory data in SAR studies for this compound class?

  • Resolution strategies :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays to distinguish direct binding from off-target effects .
  • Isotopic labeling : Use deuterated pyrrolidine to track metabolic pathways and identify unstable intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine
Reactant of Route 2
[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.